Product packaging for Z-L-alanyl-L-glutamine(Cat. No.:)

Z-L-alanyl-L-glutamine

Cat. No.: B13390598
M. Wt: 351.35 g/mol
InChI Key: HJZNKZNHXJQTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-L-alanyl-L-glutamine is a dipeptide of significant interest in scientific research as a stable and highly soluble source of L-glutamine . Unlike free L-glutamine, which is unstable in aqueous solution and spontaneously degrades to form cytotoxic ammonia, this dipeptide remains stable in cell culture media over extended periods . During cell culture, the compound is gradually cleaved by cellular peptidases, providing a controlled release of bioavailable L-alanine and L-glutamine that cells can readily utilize . This mechanism helps maintain media quality, minimizes ammonia accumulation, and supports healthier cell growth and higher viability, making it particularly valuable for sensitive applications or prolonged experiments . Its primary research applications include serving as a superior supplement in cell culture media for the production of biopharmaceuticals like therapeutic proteins and viral vectors, and as a model compound in nutritional science studies investigating gut barrier function and amino acid metabolism . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O6 B13390598 Z-L-alanyl-L-glutamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21N3O6

Molecular Weight

351.35 g/mol

IUPAC Name

5-amino-5-oxo-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid

InChI

InChI=1S/C16H21N3O6/c1-10(14(21)19-12(15(22)23)7-8-13(17)20)18-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H2,17,20)(H,18,24)(H,19,21)(H,22,23)

InChI Key

HJZNKZNHXJQTEU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Chemical and Biotechnological Synthesis Methodologies

Chemical Synthesis Pathways

The chemical synthesis of Z-L-alanyl-L-glutamine primarily revolves around the formation of a peptide bond between the amino acid alanine (B10760859), with its amino group protected by a carbobenzoxy (Z) group, and the amino acid glutamine. Various strategies have been developed to achieve this coupling efficiently and with high purity, each with its own set of advantages and challenges.

Peptide Bond Formation Strategies

The creation of the amide linkage between Z-alanine and glutamine is the cornerstone of the synthesis. This requires the activation of the carboxyl group of Z-alanine to make it susceptible to nucleophilic attack by the amino group of glutamine. Several approaches have been established to facilitate this reaction.

Carbobenzoxy-Alanine (Z-Ala) and Glutamine Condensation Approaches

The direct condensation of N-benzyloxycarbonyl-L-alanine (Z-Ala) with L-glutamine is a fundamental approach. To achieve this, the carboxyl group of Z-Ala must be activated. One common method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. google.com In a typical procedure, Z-Ala is reacted with N-hydroxysuccinimide (HOSu) in the presence of DCC to form an active ester. This active ester is then reacted with an unprotected L-glutamine in an aqueous solution of sodium bicarbonate at a controlled temperature of 20-25°C for about 5 hours. google.com The resulting this compound can then be obtained after removal of the dicyclohexylurea (DCU) byproduct and subsequent workup. google.com The final deprotection of the Z-group is often achieved through catalytic hydrogenation to yield L-alanyl-L-glutamine. google.com

Another approach involves the use of triphenylphosphine (B44618) and hexachloroethane (B51795) to form an active ester of Z-Ala, which then reacts with glutamine. google.com This method offers an alternative to carbodiimide-based activation.

ParameterZ-Ala and Glutamine Condensation with DCC/HOSu
Starting Materials Z-Ala, L-Glutamine, DCC, HOSu
Solvent Aqueous Sodium Bicarbonate
Temperature 20-25 °C
Reaction Time 5 hours
Key Intermediate Z-Ala-OSu (active ester)
Byproduct Dicyclohexylurea (DCU)
Tert-Butylcarbonylalanine (Boc-Ala) and Glutamine Condensation Methods

The use of the tert-butyloxycarbonyl (Boc) protecting group for the amino group of alanine is another prevalent strategy in peptide synthesis. google.compeptide.com The synthesis of L-alanyl-L-glutamine can be achieved by first protecting L-alanine with a Boc group to form Boc-L-alanine. This is then converted into an active ester, which subsequently reacts with L-glutamine. google.com A common method involves reacting Boc-alanine with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting active ester is then condensed with glutamine. google.com The final step involves the deprotection of the Boc group, typically under acidic conditions using reagents like trifluoroacetic acid (TFA), to yield the desired dipeptide. creative-peptides.com A patent describes a process where Boc-alanyl glutamine is prepared and then deprotected using a mixture of dichloromethane (B109758) and trifluoroacetic acid at room temperature for 5 hours, yielding the final product with a reported yield of 82.1%. creative-peptides.com

ParameterBoc-Ala and Glutamine Condensation
Starting Materials Boc-Ala, L-Glutamine, Activating Agent (e.g., DCC/HOSu)
Deprotection Reagent Trifluoroacetic Acid (TFA) in Dichloromethane
Deprotection Time 5 hours
Reported Yield 82.1%
Utilization of Condensing Agents (e.g., Dicyclohexylcarbodiimide, Triphenylphosphine/Hexachloroethane)

Condensing agents are crucial for facilitating the formation of the peptide bond by activating the carboxyl group of the N-protected alanine.

Dicyclohexylcarbodiimide (DCC): DCC is a widely used dehydrating agent in peptide synthesis. google.comwikipedia.org It reacts with the carboxyl group of an amino acid to form a highly reactive O-acylisourea intermediate. creative-peptides.comwikipedia.org This intermediate is then susceptible to nucleophilic attack by the amino group of the other amino acid, leading to the formation of the peptide bond and the byproduct N,N'-dicyclohexylurea (DCU). creative-peptides.comwikipedia.org While effective, a significant drawback of using DCC is the formation of the insoluble DCU, which can be challenging to completely remove from the final product. google.comresearchgate.net To mitigate side reactions and improve yield, DCC is often used in conjunction with additives like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt). creative-peptides.com

Triphenylphosphine/Hexachloroethane: This reagent system offers an alternative to carbodiimides for activating the carboxyl group. google.com In this method, the N-protected alanine reacts with triphenylphosphine and hexachloroethane in an organic solvent to generate an active ester. google.com This active ester is then reacted with glutamine in a mixed solvent system containing an organic solvent and an aqueous solution of an inorganic base. A patent describes a procedure where 10 mmol of carbobenzoxy-alanine (Z-Ala) reacts with 20 mmol of hexachloroethane and 15 mmol of triphenylphosphine in tetrahydrofuran (B95107) at 0°C for 1.5 hours. The resulting mixture is then added to a solution of 18 mmol of glutamine in a water/dichloromethane mixture. After acidification and deprotection via hydrogenation, L-Ala-L-Gln was obtained with a 48% yield. google.com

Condensing AgentMechanism of ActionAdvantagesDisadvantagesReported Yield (L-Ala-L-Gln)
Dicyclohexylcarbodiimide (DCC) Forms a reactive O-acylisourea intermediate. creative-peptides.comwikipedia.orgEffective for peptide bond formation. google.comwikipedia.orgForms insoluble dicyclohexylurea (DCU) byproduct, which is difficult to remove. google.comresearchgate.netNot explicitly stated for this compound in the provided context.
Triphenylphosphine/ Hexachloroethane Forms an active ester of the N-protected alanine. google.comAvoids carbodiimide-related byproducts. google.comRequires careful control of reaction conditions.48% google.com
N-Carboxyl Anhydride (B1165640) Methods in Peptide Synthesis

The use of α-amino acid N-carboxy anhydrides (NCAs), also known as Leuchs' anhydrides, represents another important pathway for peptide synthesis. wikipedia.orgresearchgate.net NCAs are cyclic derivatives of amino acids that are highly reactive towards nucleophiles, including the amino group of another amino acid. wikipedia.orgnih.gov A key advantage of the NCA method is that the only byproduct of the coupling reaction is carbon dioxide, which simplifies the purification process. researchgate.net

The synthesis of dipeptides using this method involves the reaction of an NCA of one amino acid with another amino acid. google.com For the synthesis of L-alanyl-L-glutamine, L-alanine NCA would be reacted with L-glutamine. google.com The formation of the NCA itself is typically achieved by treating the amino acid with phosgene (B1210022) or its less hazardous alternatives like triphosgene. nih.gov The reaction of the NCA with the amino group of glutamine proceeds via a ring-opening mechanism, leading to the formation of the dipeptide. While this method can be efficient, controlling the polymerization of the NCA can be a challenge. researchgate.net

Derivatization and Intermediate Synthesis for Dipeptide Formation

A critical aspect of chemical peptide synthesis is the use of derivatization to protect reactive functional groups and activate others to facilitate the formation of the peptide bond.

One chemical synthesis route for L-alanyl-L-glutamine involves the use of phthalic anhydride to protect the amino group of L-alanine. google.com This process begins with the reaction of phthalic anhydride and L-alanine to form phthaloyl-L-alanine. This intermediate is then acylated and halogenated to create a reactive phthaloyl-L-alanyl halide. google.com Concurrently, L-glutamic acid is esterified. The subsequent condensation of the phthaloyl-L-alanyl halide with the L-glutamic acid monoester, followed by ammonolysis and deprotection, yields L-alanyl-L-glutamine. google.com This method is noted for its use of readily available and cost-effective raw materials. google.com

The general scheme for this synthesis is as follows:

Protection: L-alanine + Phthalic Anhydride → Phthaloyl-L-alanine

Activation: Phthaloyl-L-alanine + Halogenating Agent → Phthaloyl-L-alanyl halide

Esterification: L-glutamic acid + Alcohol → L-glutamic acid monoester

Condensation: Phthaloyl-L-alanyl halide + L-glutamic acid monoester → Phthaloyl-L-alanyl-L-glutamic acid monoester

Ammonolysis and Deprotection: Phthaloyl-L-alanyl-L-glutamic acid monoester + Ammonium (B1175870) Hydroxide → L-alanyl-L-glutamine

A specific example of this process yielded a final product with a purity of 99.6% and a yield of 91.6%. google.com

Another established chemical synthesis pathway for L-alanyl-L-glutamine proceeds through the formation of a D-2-halopropionyl-L-glutamine intermediate. researchgate.net This method involves the reaction of D-2-chloro- or D-2-bromopropionic acid with thionyl chloride, followed by a Schotten-Baumann reaction with L-glutamine and subsequent ammonolysis. researchgate.net The D-2-chloropropionyl-L-glutamine intermediate has been found to be more stable than its bromo counterpart. researchgate.net While the ammonolysis of the chloro-intermediate requires a higher reaction temperature, the resulting by-products have a minimal impact on the final product's quality and can be effectively removed through anion resin treatment and recrystallization. researchgate.net

A variation of this method involves the reaction of D-alpha-chloropropionyl chloride with L-glutamine in a toluene (B28343) and water solution, with the pH controlled by an inorganic base. google.com This reaction forms N(2)-D-alpha-chloropropionyl-L-glutamine, which is then treated with ammonia (B1221849) to produce L-alanyl-L-glutamine. google.com

Enzymatic and Biocatalytic Production Processes

Biotechnological approaches for the synthesis of L-alanyl-L-glutamine offer several advantages over chemical methods, including milder reaction conditions, high stereospecificity, and reduced by-product formation.

Enzyme-Catalyzed Peptide Synthesis (e.g., Papain, α-Amino Acid Ester Acyltransferase)

Enzymes are powerful catalysts for peptide bond formation. Papain, a commercially available and low-cost protease, has been successfully used for the kinetically controlled synthesis of this compound. nih.gov In this process, Z-Ala-OMe (benzyloxycarbonyl-L-alanine methyl ester) acts as the acyl donor and L-glutamine serves as the nucleophile. nih.gov

Another key enzyme is α-amino acid ester acyltransferase (SAET) from Sphingobacterium siyangensis. nih.gov Recombinant Escherichia coli overexpressing this enzyme can efficiently synthesize L-alanyl-L-glutamine from L-alanine methyl ester hydrochloride (AlaOMe) and L-glutamine. nih.gov This method has demonstrated high yields in short reaction times. nih.gov

Whole-Cell Biocatalysis Approaches (e.g., Engineered Escherichia coli Expressing L-Amino Acid α-Ligase)

Whole-cell biocatalysis utilizes metabolically engineered microorganisms to produce the desired dipeptide. This approach can be more cost-effective as it eliminates the need for enzyme purification. nih.gov A notable example is the use of an engineered Escherichia coli strain expressing L-amino acid α-ligase (Lal) from Bacillus subtilis. nih.govnih.gov This enzyme directly catalyzes the formation of L-alanyl-L-glutamine from L-alanine and L-glutamine in an ATP-dependent manner. nih.govnih.gov To enhance production, the E. coli strain is often further engineered by disrupting genes responsible for dipeptide degradation and enhancing the supply of the substrate amino acids. nih.govnih.gov

Optimization of Bioreaction Conditions (e.g., pH, Temperature, Substrate Ratio)

The efficiency of enzymatic and whole-cell biocatalytic processes is highly dependent on the reaction conditions. Key parameters that are typically optimized include pH, temperature, and the ratio of substrates.

For the papain-catalyzed synthesis of this compound, the optimal conditions were found to be a temperature of 35°C, a pH of 9.5, and a 1:10 ratio of acyl donor (Z-Ala-OMe) to nucleophile (Gln), resulting in a 35.5% yield. nih.gov

In the case of L-alanyl-L-glutamine production using recombinant E. coli expressing α-amino acid ester acyltransferase, the reaction conditions were also optimized. nih.gov Using intact E. coli cells, a total yield of 69.7 g/L of L-alanyl-L-glutamine was achieved in 40 minutes, with a molar yield of 67% for both substrates. nih.gov

For whole-cell biocatalysis using engineered E. coli, the conversion system for L-alanyl-L-glutamine synthesis from glutamine and alanine typically includes a buffer at a specific pH (e.g., MOPS buffer at pH 7.0), magnesium chloride, and a carbon source like glucose. nih.gov The reaction is carried out at a controlled temperature, for instance, 30°C. nih.gov

Interactive Data Table: Comparison of Synthesis Methods

Synthesis MethodKey Reagents/CatalystsIntermediatesKey Optimization ParametersReported Yield/ProductivityReference
Chemical Synthesis
Phthalic Anhydride RoutePhthalic anhydride, L-alanine, L-glutamic acid, Halogenating agent, Ammonium hydroxidePhthaloyl-L-alanine, Phthaloyl-L-alanyl halide, L-glutamic acid monoesterNot specified91.6% yield, 99.6% purity google.com
Chloro/Bromo Analogue RouteD-2-chloro- or D-2-bromopropionic acid, Thionyl chloride, L-glutamineD-2-chloropropionyl-L-glutamineHigher temperature for chloro-analogue ammonolysisNot specified researchgate.net
Biotechnological Synthesis
Enzyme-Catalyzed (Papain)Papain, Z-Ala-OMe, L-glutamineThis compound35°C, pH 9.5, 1:10 substrate ratio35.5% yield nih.gov
Enzyme-Catalyzed (α-AAET)Recombinant E. coli expressing α-amino acid ester acyltransferase, AlaOMe, L-glutamineL-alanyl-L-glutamineNot specified69.7 g/L in 40 min, 67% molar yield nih.gov
Whole-Cell Biocatalysis (L-amino acid α-ligase)Engineered E. coli expressing L-amino acid α-ligase, Glucose, Ammonium saltL-alanyl-L-glutamineStationary-phase-specific promoter for enzyme expression>100 mM nih.gov

Purification and Isolation Techniques in Synthesis Research

The successful synthesis of this compound, whether through chemical or biotechnological routes, is critically dependent on robust purification and isolation methodologies. These processes are designed to separate the target dipeptide from a complex mixture of unreacted starting materials, by-products, residual reagents, and impurities. Research in this area focuses on developing efficient, scalable, and high-purity separation schemes, with chromatography and crystallization being the cornerstones of these efforts.

A multi-step approach is typically employed to achieve the high degree of purity required for research and potential applications. This often involves an initial filtration step to remove particulates, followed by one or more chromatographic steps, and concluding with crystallization to yield the final solid product.

Initial Purification and Filtration

Following enzymatic or chemical synthesis, the initial reaction mixture may contain insoluble materials such as enzymes, cell debris, or other solids. Techniques like centrifugation or filtration through ceramic membranes are utilized to clarify the solution before downstream processing. googleapis.comgoogle.com This preliminary step is crucial to prevent the fouling of subsequent chromatography columns. bio-works.com

Chromatographic Methods

Chromatography is the most powerful technique for purifying peptides like this compound. The separation can be based on various physicochemical properties, including charge and hydrophobicity.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. gilson.comwaters.com Since peptides contain ionizable amino and carboxyl groups, IEX is highly effective. waters.comnih.gov It is particularly useful for removing inorganic salts and other charged impurities from the synthesis mixture. google.com Depending on the pH and the peptide's isoelectric point, either anion-exchange or cation-exchange chromatography can be employed. waters.com For large-scale processing, IEX can serve as an initial capture step to handle large sample volumes and reduce the load on subsequent high-resolution columns. nih.govdownstreamcolumn.com Volatile buffers like ammonium formate (B1220265) are often preferred if IEX is the final purification step, as they can be easily removed by lyophilization. waters.com

Reversed-Phase Liquid Chromatography (RPLC): RPLC is the most prevalent and high-resolution method for peptide purification. gilson.com It separates molecules based on their hydrophobicity. bio-works.comgilson.com The system uses a non-polar stationary phase (like C18 silica) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile. ijlpr.com RPLC is exceptionally adept at separating the target peptide from structurally similar impurities, such as deletion sequences or isomers that may have formed during synthesis. gilson.com Ultra-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, offers faster and more precise separations, with methods developed for quantifying L-alanyl-L-glutamine using an octadecylsilane (B103800) column and a phosphate (B84403) buffer/acetonitrile mobile phase. ijlpr.com

Combined Chromatographic Approaches: For achieving the highest purity, a combination of orthogonal techniques is often the most effective strategy. bio-works.comnih.gov A common workflow involves using IEX as an initial, high-capacity capture and partial purification step, followed by a high-resolution RPLC polishing step. bio-works.comdownstreamcolumn.com This dual approach leverages the different separation principles of charge (IEX) and hydrophobicity (RPLC) to resolve a wider range of impurities. nih.gov Research has demonstrated that combining a cost-effective, low-pressure IEX step with a subsequent RPLC step can elevate product purity from a crude 80% to over 99%, with high recovery rates. downstreamcolumn.com

Crystallization

Crystallization is the definitive final step to isolate this compound as a stable, highly pure solid. This process is typically achieved after the product has been sufficiently purified by chromatography. A common method involves dissolving the purified dipeptide in an aqueous solution and then inducing crystallization by adding a miscible organic solvent, such as ethanol (B145695), in which the peptide has low solubility. googleapis.comgoogle.com The solution may undergo vacuum distillation to increase the concentration prior to crystallization. google.com This process effectively removes any remaining soluble impurities and allows for the formation of well-defined crystals of the target compound. googleapis.comgoogle.com

The table below summarizes the primary techniques used in the purification of this compound and its analogues.

Table 1: Summary of Purification Techniques
Technique Principle of Separation Role in Purification of this compound References
Membrane Filtration Size Exclusion Removal of large impurities like enzymes and cell debris post-synthesis. google.com, googleapis.com
Ion-Exchange Chromatography (IEX) Net Charge Removes inorganic salts and charged impurities; often used as an initial capture step. nih.gov, gilson.com, waters.com, downstreamcolumn.com, google.com
Reversed-Phase Liquid Chromatography (RPLC/UPLC) Hydrophobicity High-resolution separation from structurally similar impurities; used for final polishing and analysis. gilson.com, bio-works.com, ijlpr.com, nih.gov
Crystallization Differential Solubility Final isolation of the high-purity solid product from a concentrated solution. google.com, googleapis.com, google.com

Table 2: Detailed Research Findings on Purification Purity and Yield

Purification Method Starting Material/Purity Achieved Purity Achieved Yield Key Findings Reference
Continuous Chromatography & Crystallization Enzymatic reaction solution 96.8% >98.9% A process involving ceramic membrane filtration, continuous chromatography for desalting, and evaporative crystallization. google.com
Combined IEX and RPLC Semi-crude bivalirudin (B194457) (80% pure) >99% >90% A cost-effective process using low-pressure IEX as a capture step followed by RPLC polishing. downstreamcolumn.com
Crystallization from Ethanol Ala-Gln crude product 99.6% 91.6% The crude product was dissolved in water, and ethanol was added to induce crystallization of the pure dipeptide. google.com
UPLC Method Pharmaceutical Infusion N/A (Analytical Method) 99.19 - 100.82% (Recovery) A validated UPLC method for quantification, demonstrating high precision and recovery. ijlpr.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
L-alanyl-L-glutamine
Ethanol
Acetonitrile
Ammonium formate
Sodium chloride
Pyrrolidonecarboxylic acid

Analytical and Characterization Methodologies for Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods form the cornerstone for the analytical assessment of Z-L-alanyl-L-glutamine. They allow for the separation of the target compound from other components, enabling accurate quantification and the identification of related substances and degradation products. The choice of technique often depends on the sample matrix's complexity and the specific analytical goal, such as routine quantification or comprehensive impurity profiling.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. researchgate.netresearchgate.net Its adaptability is demonstrated by the variety of stationary phases and detection systems that can be employed to suit different analytical challenges.

For sensitive and specific quantification in complex biological samples like cell culture media, HPLC with fluorescence detection (FLD) is a robust method. sci-hub.senih.gov Since this compound lacks a native fluorophore, a precolumn derivatization step is necessary. A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with the primary amine group of the dipeptide in the presence of a thiol to produce a highly fluorescent isoindole derivative. sci-hub.senih.govresearchgate.net This approach offers high sensitivity and is compatible with complex matrices where other detectors might fail. sci-hub.se The method can be integrated into routine amino acid analysis protocols. sci-hub.senih.gov

Table 1: Example Parameters for HPLC-FLD Analysis of L-alanyl-L-glutamine with OPA Derivatization
ParameterConditionReference
Derivatization Reagento-Phthaldialdehyde (OPA) sci-hub.se
Detection PrincipleFluorescence of the resulting isoindole derivative nih.govresearchgate.net
AdvantageHigh sensitivity and specificity; compatible with complex matrices sci-hub.senih.gov
ApplicationQuantification in mammalian cell culture broth sci-hub.se
Dynamic RangeBroad linear dynamic range nih.gov

Ultraviolet (UV) detection is a common and straightforward detection method for HPLC. However, its application for this compound analysis is highly dependent on the sample matrix. The peptide bond provides some UV absorbance at low wavelengths (around 210-215 nm). sci-hub.seijlpr.com While this allows for direct quantification in relatively clean samples like parenteral infusion solutions, severe matrix interference often prevents its use in more complex media such as cell culture broth. sci-hub.senih.gov Components of the culture medium can absorb at the same wavelength, obscuring the analyte peak and making accurate quantification impossible without extensive sample cleanup. sci-hub.se

Evaporative Light Scattering Detection (ELSD) is a "universal" detection method that can detect any analyte that is less volatile than the mobile phase. It does not rely on the chromophoric properties of the compound. Despite this advantage, ELSD has been found to be unsuitable for quantifying this compound in complex matrices like cell culture samples. sci-hub.senih.gov Matrix effects from non-volatile components in the sample can lead to significant interference, rendering the method unreliable for such applications. researchgate.netsci-hub.se It may, however, be a viable option for cleaner sample matrices.

Reverse-Phase Chromatography (RPC) is the most common mode of HPLC used for this compound analysis. sci-hub.seijlpr.com It separates molecules based on their hydrophobicity. Columns with C18 stationary phases, such as the Gemini C18, are frequently used to separate the dipeptide from its impurities and other matrix components. nih.gov Ultra-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, has also been applied using a reverse-phase amino-bonded silica (B1680970) gel column for rapid analysis in infusion solutions. ijlpr.com

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. This technique is particularly useful for separating amino acids and peptides. 193.16.218 For this compound, IEC can be used as a purification step to separate the dipeptide from inorganic salts in a reaction solution, often employing a strong-acid ion exchange resin. google.com In analytical applications, IEC is a classic method for amino acid analysis, where analytes are eluted using buffers of controlled pH and ionic strength. 193.16.218

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for Sensitive Quantification and Impurity Profiling

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) stands out as a superior method for both highly sensitive quantification and detailed impurity profiling of this compound. sci-hub.senih.gov The combination of liquid chromatography separation with the high selectivity and sensitivity of tandem mass spectrometry makes it an exceptionally powerful tool. nih.gov

This technique allows for the quantification of this compound in complex media with minimal sample preparation. sci-hub.se For impurity profiling, LC-MS/MS is indispensable for identifying and quantifying process-related impurities and degradation products, even when they are isomeric and cannot be distinguished by mass alone. nih.govenovatia.com Stability-indicating LC-MS/MS methods have been developed to separate and quantify a range of impurities in stressed parenteral solutions containing L-alanyl-L-glutamine. nih.gov These methods can resolve critical isobaric impurities such as stereoisomers (e.g., D-L and L-D epimers) and constitutional isomers (e.g., pyroglutamyl-alanine). nih.gov

Table 2: Major Impurities of L-alanyl-L-glutamine Identified by LC-ESI-MS/MS in Stressed Parenteral Solutions
ImpurityConcentration in Stressed Solution (40°C for 6 months)Reference
cyclo(AlaGln)808 µg/mL nih.gov
pyroGluAla122 µg/mL nih.gov
AlaGlu117 µg/mL nih.gov
AlaGln epimers (DL+LD)38 µg/mL nih.gov
AlaAlaGln18 µg/mL nih.gov
cyclo(AlaGlu)16 µg/mL nih.gov

Spectrophotometric Methods for Analytical Determination

Spectrophotometry provides a rapid and accessible means for quantifying this compound in various samples. Both direct and derivatization-based methods have been developed and validated.

Direct Spectrophotometric Assays

Direct spectrophotometric methods offer a simple and inexpensive approach for the determination of this compound. These assays measure the intrinsic absorbance of the peptide, typically in the ultraviolet (UV) range. However, the application of direct UV detection can be limited by matrix effects, especially in complex media like cell culture broth, which may contain interfering substances. nih.gov

Despite these potential limitations, a direct spectrophotometric method has been successfully developed and validated, demonstrating high sensitivity. researchgate.net This method proved to be more sensitive than some chromatographic techniques, with a lower limit of quantification. researchgate.net A key advantage of this approach is the elimination of organic solvents, rendering it a more environmentally sound and cost-effective option. researchgate.net Research has shown this method to be precise, accurate, and specific for the determination of this compound. researchgate.net

Table 1: Comparison of Analytical Methods for this compound Quantification

Method Correlation Coefficient (r) Limit of Quantification (mg/mL)
Direct Spectrophotometry 0.9998 0.0057
Ninhydrin-Based Method 0.9841 Not Reported
HPLC 0.9999 0.0097

Data sourced from a comparative study of three analytical methods. researchgate.net

Ninhydrin-Based Spectrophotometric Methods

Ninhydrin-based methods provide an alternative spectrophotometric approach for quantifying this compound. This classic colorimetric technique relies on the reaction of ninhydrin (B49086) with the primary amino group of the dipeptide. mdpi.comacs.org The reaction, typically conducted under heated conditions, produces a distinctively colored product known as Ruhemann's purple, which exhibits maximum absorption at a specific wavelength. mdpi.comchinjmap.com

One established method for this compound determination involves post-column derivatization with ninhydrin following chromatographic separation. The resulting colored compound is detected by a spectrophotometer at approximately 570 nm. chinjmap.com This method has been demonstrated to be accurate and reliable for the quantification of the dipeptide. chinjmap.com However, studies have also indicated that some ninhydrin-based linear models may be unsuitable due to a lack of fit, suggesting that careful validation is crucial. researchgate.net

Table 2: Performance Characteristics of a Ninhydrin-Based Assay for this compound

Parameter Result
Linearity Range 1-20 mg·L⁻¹
Correlation Coefficient (r) 0.9979
Wavelength of Max. Absorption 570 nm
Recovery (Low Concentration) 94.5%
Recovery (Middle Concentration) 97.6%
Recovery (High Concentration) 98.7%

Data from a study using post-column derivatization with ninhydrin. chinjmap.com

Structural Elucidation and Solid-State Characterization

The solid-state properties of this compound, including its crystalline structure and potential for polymorphism, are critical for its stability and formulation. Various analytical techniques are employed to elucidate these characteristics.

Single Crystal X-ray Diffraction Analysis of Crystalline Forms

Single crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. uol.deyoutube.com In this method, a single crystal is exposed to an X-ray beam, and the resulting diffraction pattern of spots (reflections) is analyzed. uol.deyoutube.com This analysis yields the atomic coordinates within the unit cell, allowing for the calculation of bond lengths, bond angles, and other crucial geometric parameters. uol.de

Raman Spectroscopy for Polymorph Discrimination

Raman spectroscopy is a vibrational spectroscopy technique highly effective in differentiating between polymorphs—different crystalline forms of the same compound. spectroscopyonline.com The technique works by detecting inelastic scattering of light from molecular vibrations. Since polymorphs have different crystal lattice structures and intermolecular interactions, their Raman spectra exhibit distinct differences, particularly in the low-frequency region corresponding to lattice vibrations (phonons). spectroscopyonline.com

The application of Raman spectroscopy, specifically Raman optical activity (ROA), has been used to elucidate the structure of this compound in solution. nih.gov ROA, which measures the difference in Raman scattering of right- and left-circularly polarized light, is exceptionally sensitive to molecular chirality and conformation. nih.gov This advanced spectroscopic analysis, aided by theoretical simulations, can help identify specific phosphorylation sites and variations in peptide conformation. nih.gov The vibrational characteristics of the constituent amino acids, L-alanine and L-glutamine, have also been extensively studied by Raman spectroscopy, providing a foundational understanding of the dipeptide's spectral features. researchgate.netjournal-spqeo.org.ua

Powder X-ray Diffraction (PXRD) for Crystalline Form Identification

Powder X-ray diffraction (PXRD) is a primary tool for the identification and characterization of polycrystalline materials. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystalline solid.

Research detailed in patent literature has identified several crystalline forms of this compound, including a nonhydrate, a dihydrate, and a form designated as "Type III". googleapis.comgoogle.com Each of these forms is characterized by a unique PXRD pattern with distinct peaks at specific 2θ angles. For instance, the nonhydrate form exhibits characteristic peaks at 13.7°, 20.7°, and 34.9° (±0.2° 2θ), while the dihydrate form shows key peaks at 8.9°, 17.9°, and 22.3° (±0.2° 2θ). googleapis.com The Type III crystalline form is defined by a more complex pattern with numerous characteristic peaks. google.com These distinct patterns allow for the unambiguous identification and quality control of different crystalline forms of this compound.

Table 3: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Crystalline Forms of this compound

Crystalline Form Characteristic Diffraction Angles (2θ°)
Nonhydrate 13.7° ± 0.2°, 20.7° ± 0.2°, 34.9° ± 0.2°
Dihydrate 8.9° ± 0.2°, 17.9° ± 0.2°, 22.3° ± 0.2°
Type III 4.08°, 5.73°, 6.80°, 7.91°, 9.62°, 13.70°, 15.90°, 20.48° (all ±0.1°)

Data sourced from patent literature describing different crystalline forms. googleapis.comgoogle.com

Metabolic and Cellular Processing of Z L Alanyl L Glutamine

Enzymatic Hydrolysis and Bioavailability Mechanisms

The breakdown of L-alanyl-L-glutamine into its constituent amino acids is a critical step for its biological activity. This process is primarily mediated by enzymes and is essential for the high bioavailability of the dipeptide.

In biological environments, such as the gastrointestinal tract or cell culture media, L-alanyl-L-glutamine is hydrolyzed by peptidases. elabscience.comcancer.gov Cells can release peptidases into the surrounding medium, which then cleave the dipeptide into L-alanine and L-glutamine. elabscience.com This enzymatic action makes the individual amino acids available for absorption and utilization by the cells. elabscience.com The initial processing of the dipeptide involves this peptidase-mediated conversion, which can result in a brief lag in consumption compared to free amino acids. focusbio.com.au

Studies in Escherichia coli have identified several peptidases, encoded by genes such as pepN, pepA, pepB, and pepD, that are capable of degrading a wide range of dipeptides. nih.gov This enzymatic cleavage is fundamental to the dipeptide's enhanced bioavailability. researchgate.netnih.gov The dipeptide is transported into enterocytes by transporters like PepT-1 before being hydrolyzed. researchgate.net This mechanism results in a greater and more sustained increase in plasma glutamine levels compared to the ingestion of free L-glutamine. nih.gov

Table 1: Comparative Bioavailability of L-Glutamine vs. L-Alanyl-L-Glutamine nih.gov
CompoundMean Peak Plasma Increase (μmol/L)Time to Peak (hours)Mean Area Under Curve (0-4h) (μmol∙h∙L⁻¹)
L-Glutamine (free form)179 ± 610.5127 ± 61
L-Alanyl-L-Glutamine284 ± 840.5284 ± 154

Beyond enzymatic action, L-alanyl-L-glutamine also undergoes chemical degradation in aqueous solutions. nih.govresearchgate.net The kinetics of this degradation have been studied to understand its stability under various conditions.

One of the primary degradation routes for L-alanyl-L-glutamine in aqueous solution is the cleavage of the peptide bond linking the alanine (B10760859) and glutamine residues. nih.govresearchgate.net This hydrolysis reaction results in the separation of the dipeptide into its individual amino acids.

A second degradation pathway involves the deamination of the amide group in the glutamine side chain. nih.govresearchgate.net This process, which also occurs with free glutamine, can lead to the formation of pyroglutamic acid and ammonia (B1221849). thermofisher.com The dipeptide form, however, is significantly more stable and less prone to this spontaneous breakdown. thermofisher.com

The degradation of L-alanyl-L-glutamine in solution is aptly described by pseudo-first-order kinetics. nih.govresearchgate.net The rate of degradation is significantly influenced by the pH of the solution. nih.gov Studies have shown that the pH-rate profile is consistent with specific acid-base catalysis and hydrolysis by water molecules. nih.gov Maximum stability of the dipeptide is observed at a pH of approximately 6.0. nih.govresearchgate.net

Table 2: Degradation Kinetics of L-Alanyl-L-Glutamine in Aqueous Solution nih.gov
Kinetic ParameterValue
Kinetic ModelPseudo-first-order
pH of Maximum Stability~6.0
Activation Energy (at pH 6.0)27.1 kcal mol⁻¹
Predicted Shelf-Life (t₉₀) at 25°C, pH 6.05.3 years

Kinetics of Dipeptide Degradation in Aqueous Solution

Intracellular Release and Subsequent Metabolism of Alanine and Glutamine

Following the hydrolysis of the dipeptide, the released L-alanine and L-glutamine are transported into cells and enter various metabolic pathways. cancer.govd-nb.info These amino acids serve as crucial sources of energy, nitrogen, and carbon for biosynthesis. sci-hub.secambridge.org

Once inside the cell, L-alanine can be rapidly metabolized via alanine aminotransferase to pyruvate (B1213749). d-nb.infocambridge.org This conversion can contribute to the synthesis of other molecules and energy production through the tricarboxylic acid (TCA) cycle. d-nb.info The presence and metabolism of alanine can spare glutamine, allowing it to be utilized by tissues with high demand, especially under catabolic conditions. cambridge.org

Glutamine is a key substrate for rapidly dividing cells, including immune and intestinal cells. nih.gov It undergoes a process known as glutaminolysis, where it is converted to glutamate (B1630785). nih.gov Glutamate can then enter the TCA cycle for oxidation and energy generation or be used for the synthesis of other amino acids like aspartate. d-nb.infonih.gov Furthermore, glutamine metabolism is essential for nucleotide synthesis, providing the necessary precursors for DNA and RNA. cambridge.orgnih.gov The availability of both amino acids from the dipeptide supports critical cellular functions, including stimulating cellular proliferation, enhancing epithelial repair, and inhibiting apoptosis. cancer.gov

Contributions to Central Metabolic Pathways

The metabolic fate of Z-L-alanyl-L-glutamine is intrinsically linked to the central metabolic pathways that govern cellular energy production, biosynthesis, and nitrogen balance. Once hydrolyzed, the released L-glutamine and L-alanine play pivotal roles in glutaminolysis, the tricarboxylic acid (TCA) cycle, and the synthesis of essential biomolecules.

Glutamine is a key substrate for rapidly dividing cells and plays a crucial role in cellular energetics through a process known as glutaminolysis. cambridge.orgnih.gov This pathway begins with the conversion of glutamine to glutamate and ammonia, a reaction catalyzed by the enzyme glutaminase (B10826351) (GLS). cellsignal.comnih.gov Subsequently, glutamate is converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or various transaminases. cellsignal.comnih.gov

The entry of glutamine-derived α-KG into the TCA cycle is an anaplerotic process, meaning it replenishes the pool of cycle intermediates that may be depleted for biosynthetic purposes. cellsignal.comnih.govelifesciences.org This replenishment is vital for maintaining the functionality of the TCA cycle, which is central to cellular respiration and the production of ATP. nih.govencyclopedia.pub In situations of impaired mitochondrial pyruvate transport, glutamine metabolism can be re-routed to generate both oxaloacetate and acetyl-CoA, ensuring the continued operation of the TCA cycle. nih.gov The alanine component of the dipeptide can also contribute to the TCA cycle after being converted to pyruvate. cambridge.org

Table 1: Key Reactions in Glutaminolysis and TCA Cycle Entry

StepReactant(s)Product(s)EnzymeSignificance
1This compound + H₂OL-Alanine + L-GlutaminePeptidasesRelease of individual amino acids. apollopharmacy.in
2L-Glutamine + H₂OL-Glutamate + NH₃Glutaminase (GLS)Initial step of glutaminolysis. cellsignal.comnih.gov
3L-Glutamate + NAD⁺/NADP⁺α-Ketoglutarate + NH₃ + NADH/NADPHGlutamate Dehydrogenase (GDH)Produces a key TCA cycle intermediate. cellsignal.comnih.gov
4L-Glutamate + Pyruvateα-Ketoglutarate + L-AlanineAlanine Transaminase (ALT)Links amino acid and carbohydrate metabolism. frontiersin.org
5L-Glutamate + Oxaloacetateα-Ketoglutarate + L-AspartateAspartate Transaminase (AST)Another route for α-KG production. elifesciences.org

This table provides a simplified overview of the major enzymatic steps.

The nitrogen and carbon atoms derived from this compound are fundamental building blocks for a wide array of essential biomolecules.

Nucleotide Biosynthesis: Glutamine is a critical nitrogen donor for the de novo synthesis of both purines and pyrimidines, the building blocks of DNA and RNA. nih.govd-nb.info The amide nitrogen of glutamine is utilized in several steps of these biosynthetic pathways. nih.gov This role is particularly crucial for rapidly proliferating cells, such as those of the immune system and certain cancer cells, which have a high demand for nucleotides. cambridge.orgnih.gov

Glutathione (B108866) Synthesis: Glutamate, derived from the breakdown of glutamine, is one of the three amino acids required for the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.govencyclopedia.pub Glutathione plays a vital role in protecting cells from oxidative stress by neutralizing reactive oxygen species. cellsignal.com The availability of glutamine can therefore directly impact the cell's antioxidant capacity. d-nb.infojbtr.or.kr

Other Amino Acid Biosynthesis: The glutamate formed from glutamine can serve as a precursor for the synthesis of other non-essential amino acids, such as proline and arginine. frontiersin.org Furthermore, through transamination reactions, the amino group from glutamate can be transferred to various keto-acids to form new amino acids, with α-ketoglutarate being regenerated in the process. nih.govelifesciences.org Alanine itself can be synthesized from pyruvate via transamination. d-nb.info

Table 2: Biosynthetic Roles of Glutamine Derived from this compound

Biosynthetic PathwayRole of Glutamine/GlutamateKey ProductsCellular Importance
Purine (B94841) SynthesisDonates nitrogen atoms to the purine ring. nih.govAdenosine Monophosphate (AMP), Guanosine Monophosphate (GMP)DNA and RNA synthesis, energy currency (ATP, GTP). mdpi.com
Pyrimidine (B1678525) SynthesisDonates a nitrogen atom for the pyrimidine ring. nih.govUridine Monophosphate (UMP), Cytidine Triphosphate (CTP)DNA and RNA synthesis. nih.gov
Glutathione SynthesisProvides the glutamate backbone. nih.govencyclopedia.pubGlutathione (GSH)Major antioxidant, protects against oxidative damage. cellsignal.comd-nb.info
Amino Acid SynthesisServes as a precursor and nitrogen donor. frontiersin.orgProline, Arginine, other non-essential amino acidsProtein synthesis and various metabolic functions. nih.gov

Glutamine is the primary carrier of nitrogen in the body, facilitating the safe transport of ammonia between tissues. libretexts.orgdrugbank.com This is crucial because free ammonia is toxic to cells. The synthesis of glutamine from glutamate and ammonia, a reaction catalyzed by glutamine synthetase, "fixes" ammonia into a non-toxic form. d-nb.infolibretexts.org

This newly synthesized glutamine can then be transported via the bloodstream to the liver and kidneys for processing. mdpi.com In the liver, the nitrogen can be incorporated into urea (B33335) through the urea cycle and subsequently excreted. libretexts.org Alanine also participates in nitrogen transport through the glucose-alanine cycle, where it carries ammonia from muscles to the liver. libretexts.org Therefore, the breakdown of this compound provides both of the key amino acids involved in inter-organ nitrogen trafficking, contributing to the maintenance of nitrogen homeostasis. nih.govlibretexts.orgmdpi.com

Molecular and Cellular Mechanisms of Biological Action in Research Models

Modulation of Cellular Redox Homeostasis

Z-L-alanyl-L-glutamine plays a significant role in maintaining cellular redox homeostasis by enhancing the synthesis of key antioxidants and reducing the levels of damaging reactive oxygen species.

A key consequence of enhanced antioxidant capacity is the reduction of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells. mdpi.com Alanyl-glutamine has been shown to effectively reduce ROS production in various in vitro models. mdpi.com For example, in a cell model of intestinal barrier dysfunction induced by zearalenone (B1683625), alanyl-glutamine dipeptide was able to alleviate the impairment by reducing ROS production. mdpi.com Similarly, in AML-12 cells subjected to hydrogen peroxide-induced oxidative stress, alanyl-glutamine demonstrated a protective effect by reducing cell toxicity. mdpi.com This reduction in ROS levels helps to maintain cellular integrity and function in the face of oxidative challenges.

Regulation of Inflammatory Pathways

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and attenuating the inflammatory response in various experimental settings.

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. d-nb.infofrontiersin.org Research indicates that glutamine can modulate the NF-κB signaling pathway. d-nb.infofrontiersin.org Specifically, glutamine has been shown to improve the production of heat shock proteins (HSPs), which in turn can inhibit the NF-κB pathway. d-nb.info This inhibitory effect on NF-κB leads to a reduction in the synthesis of pro-inflammatory cytokines. In various cellular models, alanyl-glutamine has been shown to directly exert anti-inflammatory effects. For instance, in LPS-treated RAW264.7 macrophage cells, alanyl-glutamine significantly reduced the expression of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com Dietary supplementation with alanyl-glutamine in a hybrid grouper model was also found to down-regulate the expression of NF-κB and pro-inflammatory factor genes, thereby inhibiting the NF-κB signaling pathway. mdpi.com

The anti-inflammatory effects of this compound observed in cellular models translate to the attenuation of inflammation in various experimental animal models. Studies have shown that oral administration of the dipeptide can attenuate tissue injury and inflammation induced by intense exercise. d-nb.info In a mouse model of lipopolysaccharide (LPS)-induced acute liver injury, treatment with alanyl-glutamine significantly attenuated liver damage, as evidenced by reduced levels of liver enzymes and improved histological outcomes. mdpi.com The protective effect was associated with the inhibition of macrophage accumulation and the production of proinflammatory factors in the liver. mdpi.com Furthermore, prophylactic inhalation of L-alanyl-L-glutamine has been shown to attenuate endotoxin-induced lung injury in rats. caymanchem.com These findings highlight the potential of alanyl-glutamine to mitigate inflammatory responses in vivo.

Influence on Heat Shock Protein (HSP) Expression and Response

This compound has been shown to modulate the heat shock response, a crucial cellular defense mechanism against various stressors, by influencing the expression of heat shock proteins (HSPs).

Glutamine is recognized as a modulator of the heat shock protein (HSP) response, which is vital for maintaining cellular homeostasis and promoting cell survival under stressful conditions. d-nb.infonih.gov Specifically, glutamine enhances the expression of HSP70. d-nb.info This effect is thought to be mediated, at least in part, through the hexosamine biosynthetic pathway. d-nb.info Studies in trained rats have demonstrated that supplementation with alanyl-glutamine can increase the expression of muscle HSP70. core.ac.uk In a model of noise-induced hearing loss, alanyl-glutamine supplementation was found to reduce stress markers, and plasma levels of HSP72 were suggested as a potential biomarker for auditory stress. nih.gov Furthermore, prophylactic inhalation of L-alanyl-L-glutamine has been shown to enhance the expression of heat shock protein 72 in rats, contributing to the attenuation of endotoxin-induced lung injury. caymanchem.com This upregulation of HSPs by this compound provides a significant cytoprotective effect against a range of cellular insults.

Interactive Data Tables

Table 1: Effect of this compound on Glutathione (B108866) (GSH) Levels in a Rat Model of 5-FU Toxicity

Treatment GroupSerum GSH (μMol/L)Liver GSH (μMol/g liver tissue)
Standard Parenteral Nutrition7.08 ± 3.164.38 ± 1.63
Alanyl-Glutamine Supplemented14.37 ± 5.166.86 ± 2.46
Data from a study investigating the protective effects of alanyl-glutamine against 5-fluorouracil-induced hepatic GSH depletion. nih.gov

Table 2: Impact of this compound on Pro-inflammatory Cytokine Expression in LPS-Stimulated RAW264.7 Macrophages

TreatmentIL-6 Expression (relative to control)TNF-α Expression (relative to control)
LPS OnlySignificantly IncreasedSignificantly Increased
LPS + Alanyl-GlutamineSignificantly Reduced vs. LPS OnlySignificantly Reduced vs. LPS Only
Qualitative representation of findings where alanyl-glutamine demonstrated direct anti-inflammatory effects in a cellular model. mdpi.com

Effects on Cell Homeostasis and Viability in Culture Systems

This compound, a dipeptide of L-alanine and L-glutamine, is frequently utilized as a substitute for free L-glutamine in cell culture media. toku-e.com Its increased stability and solubility offer several advantages for maintaining cellular homeostasis and viability in vitro. toku-e.comnih.gov Unlike L-glutamine, which can degrade in liquid media into toxic byproducts, this compound provides a more stable source of glutamine, supporting various cellular processes. thermofisher.combiosera.com

Support of Cell Proliferation and Growth

This compound serves as an effective alternative to free L-glutamine in supporting the proliferation and growth of various cell types in culture. In studies using intestinal porcine epithelial cells (IPEC-J2), this compound demonstrated a comparable ability to free glutamine in promoting cell viability and proliferation. ucdavis.edu One study found that the percentage of proliferating cells, as measured by 5'-ethynyl-2'-deoxyuridine (EdU) incorporation, was significantly higher in cells treated with this compound and free glutamine compared to those treated with another dipeptide, glycyl-glutamine. ucdavis.edu Furthermore, cell cycle analysis revealed that this compound treatment did not negatively impact the percentage of cells in the S phase, unlike glycyl-glutamine which caused an arrest in the G1 phase. ucdavis.edu

In the context of biopharmaceutical production, such as with Chinese hamster ovary (CHO) cells used for monoclonal antibody production, replacing L-glutamine with this compound has been shown to maximize antibody titers, although it may slightly lower the specific growth rate. nih.gov The beneficial effect on productivity is partly attributed to a reduction in apoptosis. toku-e.comnih.gov Research has shown a lower ratio of apoptotic cells in cultures supplemented with this compound compared to those with standard L-glutamine. nih.gov

Cell LineExperimental ConditionKey FindingsReference
IPEC-J2Comparison of 2.5 mM L-glutamine, this compound, and Glycyl-glutamineThis compound supported cell viability and proliferation (S phase percentage) similarly to free L-glutamine. ucdavis.edu
CHO CellsReplacement of L-glutamine with this compoundLowered specific growth rate but maximized monoclonal antibody titer and reduced apoptosis. nih.gov

Reduction of Ammonia (B1221849) Accumulation in Cell Culture Media

A significant advantage of using this compound in cell culture is the marked reduction in the accumulation of ammonia, a toxic metabolic byproduct. toku-e.combiosera.com Free L-glutamine is thermally unstable in liquid culture media at 37°C, spontaneously degrading into pyroglutamate (B8496135) and ammonia. nih.govthermofisher.com This accumulation of ammonia can impede cell growth, reduce cell viability, and negatively affect protein production. nih.govthermofisher.comjmb.or.kr

This compound is a stable dipeptide that does not spontaneously break down. capricorn-scientific.com Instead, cells utilize peptidases to cleave the dipeptide bond, releasing L-glutamine and L-alanine as needed. capricorn-scientific.com This controlled release prevents the rapid, non-enzymatic degradation and subsequent buildup of ammonia in the culture medium. nih.gov Studies have demonstrated that in cultures using this compound, ammonia concentrations remain significantly lower compared to cultures supplemented with L-glutamine. nih.gov This reduction in ammonia levels is directly correlated with improved cell viability and a lower apoptotic ratio. toku-e.comnih.gov

Culture ConditionAmmonia (NH₃) AccumulationImpact on CellsReference
Medium with L-glutamineHighImpeded cell growth, increased apoptosis, and reduced productivity. nih.govthermofisher.com
Medium with this compoundLowImproved cell viability, reduced apoptosis, and sustained productivity. toku-e.comnih.gov

Sustained Glutamine Supply for Long-Term Cultures

The stability of this compound makes it an ideal source of glutamine for long-term cell cultures. capricorn-scientific.com Because the dipeptide is resistant to the spontaneous degradation that affects free L-glutamine, it provides a consistent and sustained supply of this essential amino acid over extended periods. capricorn-scientific.comcaissonlabs.com This stability ensures that the concentration of available glutamine in the medium does not decrease over time, which is a common issue with standard media preparations.

This system of on-demand release of L-glutamine by cellular enzymes prevents the accumulation of waste products while ensuring a fresh supply of the amino acid throughout the culture duration. capricorn-scientific.com Consequently, culture conditions are more controlled and reproducible. caissonlabs.com This is particularly beneficial for experiments that run for many days or weeks, such as stem cell differentiation or the continuous production of recombinant proteins, as it helps maintain robust cell performance and experimental success. caissonlabs.comsartorius.com

Impact on Specific Cellular Functions in In Vitro Systems

Beyond general cell maintenance, this compound has been shown to impact specific cellular functions in various in vitro models, including pancreatic β-cells and intestinal enterocytes.

Pancreatic β-Cell Function and Insulin (B600854) Secretion Regulation

This compound has demonstrated protective effects on pancreatic β-cell function, particularly under inflammatory conditions. nih.gov L-glutamine and L-alanine are both known to be insulin secretagogues. nih.gov Research has shown that in insulin-secreting BRIN-BD11 β-cells challenged with inflammatory mediators, this compound treatment can attenuate the negative effects. nih.gov

Specifically, the dipeptide was found to restore chronic insulin secretion that was diminished by the inflammatory challenge. nih.gov This protective mechanism involves several pathways. This compound helped restore the glutamine-glutathione (GSH) axis, which is crucial for antioxidant defense. nih.gov It also maintained levels of heat shock protein 70 (HSP70) and sirtuin 1 (SIRT1), and reduced the expression of the pro-apoptotic protein CHOP. nih.gov These actions collectively preserve mitochondrial metabolism and the stimulus-secretion coupling necessary for proper insulin release. nih.gov The conversion of glutamine to glutamate (B1630785) is an essential step that enhances intracellular calcium signaling, which in turn triggers insulin secretion. nih.gov

Cell LineTreatmentEffect on Cellular FunctionImplicated PathwaysReference
BRIN-BD11 β-cellsThis compound following inflammatory challengeAttenuated decrease in chronic insulin secretion; restored cellular integrity.Glutamine-GSH axis, HSP70, SIRT1/HUR signaling, mitochondrial metabolism. nih.gov

Enterocyte Protection and Intestinal Barrier Integrity

This compound plays a significant role in protecting enterocytes and maintaining the integrity of the intestinal barrier. scielo.brmdpi.com Glutamine is a primary fuel source for enterocytes and is critical for the repair of the intestinal mucosa. scielo.brmdpi.com The dipeptide form, this compound, provides a stable source of glutamine for these functions. scielo.br

In research models, this compound has been shown to protect the intestinal barrier against stress. For instance, in rats subjected to exhaustive exercise, which can increase intestinal permeability, pretreatment with the dipeptide prevented this leakage. scielo.br The mechanism involves the regulation of tight junction proteins, which are essential for maintaining the barrier between intestinal cells. scielo.brmdpi.com Studies have shown that this compound treatment can prevent the exercise-induced upregulation of claudin-2, a pore-forming tight junction protein, and protect the expression of occludin. scielo.br Furthermore, dietary supplementation with this compound has been found to up-regulate the mRNA expression of key tight junction proteins, including Claudin-1, Occludin, and Zonula occludens-1 (ZO-1), thereby strengthening the intestinal mucosal barrier. mdpi.com

Model SystemStressorEffect of this compoundMolecular MechanismReference
Trained RatsAcute exhaustive exercisePrevented increased intestinal paracellular leakage.Protected against upregulation of claudin-2 mRNA and downregulation of occludin mRNA. scielo.br
Piglets (in vivo)Dietary supplementationPromoted the function of the intestinal mucosal barrier.Upregulated mRNA expression of Claudin-1, Occludin, and ZO-1. mdpi.com
Regulation of Tight Junctions and Physical Barriers

L-alanyl-L-glutamine plays a critical role in preserving the intestinal physical barrier by modulating the expression and localization of tight junction (TJ) proteins. TJs are multiprotein complexes that seal the space between adjacent epithelial cells, controlling paracellular permeability. Key proteins in this complex include occludin, claudins, and zonula occludens (ZO) proteins.

In research models, L-alanyl-L-glutamine has demonstrated the ability to counteract the disruption of the TJ barrier caused by various stressors. For instance, in a piglet model challenged with lipopolysaccharide (LPS), dietary supplementation with L-alanyl-L-glutamine significantly increased the mRNA and protein expression of Occludin and ZO-1 in the jejunal mucosa. nih.govanimbiosci.org It also upregulated the mRNA levels of Claudin-1. nih.govcdnsciencepub.com These molecular changes are fundamental to strengthening the physical barrier and reducing intestinal permeability. Similarly, in Caco-2 intestinal epithelial cells, glutamine (the active component of the dipeptide) deprivation was shown to decrease the expression of claudin-1, occludin, and ZO-1, an effect that could be rescued by glutamine supplementation. physiology.org

Further studies in rats subjected to acute exhaustive exercise showed that L-alanyl-L-glutamine supplementation could prevent an increase in intestinal permeability by regulating the gene expression of TJ proteins. scielo.br Specifically, it prevented the exercise-induced overexpression of claudin-2, a pore-forming claudin associated with increased paracellular permeability, and modulated occludin expression. scielo.br In human umbilical vein endothelial cells (HUVEC), L-alanyl-L-glutamine was found to restore the abundance of ZO-1 and claudin-5 that was otherwise reduced by exposure to conventional peritoneal dialysis fluids. mdpi.com This indicates that the dipeptide's barrier-protective effects extend to endothelial tissues as well.

The mechanism appears to be linked to the promotion of intestinal cell proliferation and the activation of signaling pathways that govern the synthesis of these crucial junctional proteins. animbiosci.orgphysiology.org

Table 1: Effect of L-alanyl-L-glutamine on Tight Junction Proteins in Research Models

Research Model Stressor/Condition Key Findings Reference(s)
Weaned Piglets Lipopolysaccharide (LPS) Challenge Increased mRNA expression of Occludin, Claudin-1, and ZO-1. cdnsciencepub.com
Weaned Piglets Standard Diet Increased mRNA and protein levels of Occludin and ZO-1; increased mRNA of Claudin-1. nih.govresearchgate.net
Rats Acute Exhaustive Exercise Protected against increased intestinal permeability; regulated claudin-2 and occludin mRNA expression. scielo.br
Caco-2 Cells Glutamine Deprivation Restored the expression of claudin-1, occludin, and ZO-1. physiology.org
HUVEC Peritoneal Dialysis Fluid Restored ZO-1 and claudin-5 protein abundance. mdpi.com
Modulation of Mucin Secretion and Chemical Barriers

The chemical barrier of the intestine is primarily composed of a mucus layer secreted by goblet cells. This layer lubricates the epithelium and prevents direct contact with luminal contents, including pathogens and toxins. Mucin 2 (MUC2) is the main secreted gel-forming mucin in the intestine.

L-alanyl-L-glutamine has been shown to influence this chemical barrier by modulating both goblet cell function and mucin gene expression. mdpi.com In a study involving weaned piglets, dietary supplementation with L-alanyl-L-glutamine increased the number of goblet cells in the duodenal and ileal epithelium and upregulated the mRNA expression of MUC2 in the jejunal mucosa. nih.govresearchgate.net This suggests a role for the dipeptide in enhancing the protective mucus layer.

In other models, the effect appears to be regulatory. For instance, when the intestinal barrier is challenged, such as by mycotoxins like zearalenone, both glutamine and L-alanyl-L-glutamine can counteract the toxin-induced downregulation of MUC2 mRNA expression, thereby helping to preserve the chemical barrier. mdpi.com Similarly, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, prophylactic use of the dipeptide was found to upregulate the expression of MUC2. mdpi.com These findings indicate that L-alanyl-L-glutamine helps maintain the integrity of the mucus barrier, particularly under conditions of intestinal stress or injury.

Table 2: Effect of L-alanyl-L-glutamine on Mucin and Chemical Barrier Components

Research Model Stressor/Condition Key Findings Reference(s)
Weaned Piglets Standard Diet Increased number of goblet cells in duodenum and ileum; upregulated jejunal MUC2 mRNA. nih.govresearchgate.net
Piglets Lipopolysaccharide (LPS) Challenge In contrast to other studies, a decrease in MUC1 and MUC2 mRNA was noted, suggesting complex regulatory effects depending on the inflammatory trigger. cdnsciencepub.com
In Vitro / Animal Models Mycotoxin (Zearalenone) Challenge Mitigated the downregulation of MUC2 mRNA expression. mdpi.com
Mice DSS-Induced Colitis Upregulated the expression of mucin-2. mdpi.com
Influence on Intestinal Microbiota Composition

The intestinal microbiota is a complex ecosystem that plays a vital role in host health, including metabolism and immune function. Dysbiosis, or an imbalance in this community, is associated with various diseases. L-alanyl-L-glutamine can modulate the composition and function of the gut microbiota, contributing to its barrier-protective effects.

In a mouse model of DSS-induced colitis, L-alanyl-L-glutamine treatment was shown to alleviate gut microbiota dysbiosis. nih.gov It helped restore microbial diversity and evenness, which were reduced by the DSS challenge. nih.gov A key finding was the decrease in the Bacteroidetes/Firmicutes ratio, an alteration often linked to inflammatory conditions. mdpi.comnih.gov The dipeptide also increased the abundance of potentially beneficial bacteria such as Ruminococcus and Coprococcus. nih.gov

Another study investigating non-alcoholic fatty liver disease (NAFLD) in mice fed a high-fat diet found similar beneficial effects. mdpi.com L-alanyl-L-glutamine treatment counteracted the high-fat diet-induced reduction in microbial diversity (as measured by Shannon, Simpson, and PD_whole_tree indexes) and modulated the composition at the phylum level. mdpi.com Research has also shown that glutamine can influence bacterial metabolism of amino acids, which may in turn alter the composition of the microbial community. researchgate.net In mice with DSS-induced colitis, L-alanyl-L-glutamine intervention significantly decreased the relative abundance of Desulfovibrionaceae and increased the abundances of Gastranaerophilales, Clostridia-vadinBB60, and Alistipes. acs.org

These shifts in microbial populations suggest that L-alanyl-L-glutamine can foster a healthier gut environment, which indirectly supports barrier function and reduces inflammation. researchgate.net

Table 3: Effect of L-alanyl-L-glutamine on Intestinal Microbiota

Research Model Stressor/Condition Key Findings Reference(s)
Mice DSS-Induced Colitis Restored microbial diversity; decreased the Bacteroidetes/Firmicutes ratio; increased Ruminococcus and Coprococcus. nih.gov
Mice High-Fat Diet (NAFLD model) Increased microbial diversity (Shannon, Simpson, PD_whole_tree indexes); modulated phylum-level composition. mdpi.com
Mice DSS-Induced Colitis Decreased relative abundance of Desulfovibrionaceae; increased Gastranaerophilales, Clostridia-vadinBB60, and Alistipes. acs.org
Obese Humans Obesity Glutamine (related compound) supplementation decreased the Firmicutes-to-Bacteroidetes ratio and reduced Actinobacteria. nih.gov

Research Applications and Experimental Models

Role in Advanced Mammalian Cell Culture Media Design

The design of effective and stable cell culture media is fundamental to successful in vitro studies and the large-scale production of biopharmaceuticals. Z-L-alanyl-L-glutamine plays a crucial role in this domain by addressing the primary limitations of L-glutamine.

L-glutamine is an essential amino acid for cultured cells, serving as a key energy and nitrogen source. cellseco.comcapricorn-scientific.com However, it readily degrades in liquid media, especially at physiological temperatures, into ammonia (B1221849) and pyroglutamic acid. thermofisher.comwestburg.eu This degradation not only depletes the available L-glutamine but also leads to the accumulation of ammonia, a cytotoxic byproduct that can negatively impact cell growth, viability, and protein production. thermofisher.comwestburg.eu

This compound, a dipeptide of L-alanine and L-glutamine, offers a highly stable alternative. cellseco.comgendepot.combiosera.combiowest.net Its dipeptide structure is resistant to spontaneous degradation in aqueous solutions. cellseco.comnih.gov Cells possess peptidases that gradually cleave the dipeptide, releasing L-alanine and L-glutamine as needed. capricorn-scientific.comwestburg.euelabscience.com This on-demand release mechanism ensures a consistent supply of L-glutamine to the cells while minimizing the build-up of toxic ammonia. cellseco.comthermofisher.com Studies have shown that media supplemented with this compound exhibit significantly lower levels of ammonia accumulation compared to those with free L-glutamine, even during prolonged incubation periods. thermofisher.comnih.gov This enhanced stability extends the shelf-life of the culture medium and contributes to a more controlled and healthier cellular environment. cellseco.com

Table 1: Stability of L-glutamine vs. This compound

Feature L-glutamine This compound
Stability in Aqueous Solution Unstable, degrades spontaneously thermofisher.comwestburg.eu Stable dipeptide cellseco.comgendepot.combiosera.combiowest.net
Degradation Products Ammonia, Pyroglutamic Acid thermofisher.comwestburg.eu Minimal to none
Ammonia Accumulation High thermofisher.comnih.gov Low thermofisher.comnih.gov
Cellular Uptake Direct Cleaved by peptidases to release L-glutamine capricorn-scientific.comwestburg.euelabscience.com
Media Shelf-Life Shorter Extended cellseco.com

In the context of biopharmaceutical production, optimizing cell growth and maximizing the yield of recombinant proteins in large-scale bioreactors is paramount. The use of this compound in fed-batch cultures of various cell lines, including Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cells, has demonstrated significant benefits. nih.govmdpi.com

The controlled release of L-glutamine from the dipeptide ensures that cells receive a steady supply of this critical nutrient throughout the culture duration, which is particularly beneficial in high-density cultures within bioreactors. thermofisher.com

In Vitro Model Systems for Studying Cellular Processes

This compound is also instrumental in various in vitro models designed to investigate fundamental cellular processes. Its ability to provide a stable source of L-glutamine allows for more accurate and reliable studies of cytotoxicity, apoptosis, and cellular barrier functions.

In studies investigating the effects of cytotoxic agents or other cellular stressors, maintaining a consistent and healthy baseline cell culture is critical. The degradation of L-glutamine and subsequent ammonia accumulation can act as confounding variables, making it difficult to isolate the specific effects of the substance being studied.

The use of this compound helps to mitigate these issues. For example, in studies examining the effects of the mycotoxin zearalenone (B1683625) on intestinal epithelial cells, this compound was shown to attenuate zearalenone-induced cytotoxicity and apoptosis. sci-hub.semdpi.com While it did not completely prevent apoptosis induced by agents like 5-fluorouracil (B62378) in some cell lines, it did promote cell migration and proliferation, suggesting a role in cellular recovery processes. nih.gov By providing a stable glutamine source, researchers can more accurately assess the direct impact of toxins or drugs on cell death pathways. mdpi.comnih.gov

Intestinal epithelial cells form a critical barrier that regulates the passage of substances from the gut lumen into the bloodstream. In vitro models using cell lines like Caco-2 and IPEC-J2 are widely used to study this barrier function and its disruption by various factors. L-glutamine is known to be crucial for maintaining the integrity of this barrier. arccjournals.com

This compound has been effectively used in these models to investigate paracellular permeability. Studies have shown that this compound can protect against increased paracellular permeability caused by stressors such as mycotoxins or exhaustive exercise. sci-hub.semdpi.comnih.gov It helps to maintain the expression and proper localization of tight junction proteins like ZO-1, occludin, and claudins, which are essential for barrier integrity. sci-hub.semdpi.com For example, in a study with IPEC-J2 cells exposed to zearalenone, this compound treatment significantly prevented the increase in paracellular permeability. sci-hub.se

Table 2: Effect of this compound on Intestinal Barrier Function in In Vitro Models

Experimental Model Stressor Key Findings with this compound Reference
IPEC-J2 cells Zearalenone Attenuated increase in paracellular permeability; Upregulated tight junction protein expression (ZO-1, occludin, claudin-3). sci-hub.se sci-hub.se
Rat model Acute exhaustive exercise Protected against increased intestinal paracellular leakage; Modulated claudin-2 and occludin gene expression. nih.gov nih.gov

Biochemical Pathway Analysis in Preclinical Studies

The metabolic reprogramming of cancer cells is a key area of research, with glutamine metabolism playing a central role. nih.gov Cancer cells often exhibit an increased reliance on glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox balance. nih.gov

In preclinical studies analyzing these altered metabolic pathways, the use of a stable glutamine source is crucial for obtaining accurate and reproducible data. This compound provides a reliable way to supply glutamine in these experiments without the confounding effects of its degradation. This allows for precise investigation of glutaminolysis and its downstream effects on pathways like the TCA cycle and glutathione (B108866) synthesis. nih.gov The use of advanced analytical techniques, such as mass spectrometry, in conjunction with stable isotope-labeled this compound can further elucidate the metabolic fate of glutamine in cancer cells and help identify potential therapeutic targets. ehu.esnih.gov

Metabolic Engineering Strategies for Enhanced Dipeptide Production

The industrial production of L-alanyl-L-glutamine has traditionally relied on chemical synthesis methods. researchgate.netnih.gov These processes can be complex, time-consuming, and result in low yields and the generation of byproducts. researchgate.netnih.gov Consequently, significant research has focused on developing efficient biotechnological processes, specifically through the metabolic engineering of microorganisms to create "cell factories" for dipeptide production. researchgate.net The core strategies revolve around enhancing the supply of precursor amino acids, introducing a robust enzymatic pathway for dipeptide synthesis, and preventing the degradation of the final product. researchgate.netnih.govnih.gov

Host Organism Engineering: Escherichia coli as a Workhorse

Enhancing Precursor Supply (L-alanine and L-glutamine)

A critical step for high-yield dipeptide production is ensuring a sufficient intracellular pool of the constituent amino acids, L-alanine and L-glutamine. nih.govnih.gov

L-Glutamine Biosynthesis: To boost L-glutamine levels, engineers have focused on glutamine synthetase (GlnA), the enzyme that synthesizes glutamine from glutamate (B1630785). researchgate.netnih.gov Strategies include:

Deregulation of Glutamine Synthetase: The activity of GlnA is naturally regulated by adenylylation, controlled by the products of the glnE and glnB genes. Deleting these genes results in a constitutively active GlnA, leading to enhanced glutamine synthesis. nih.govnih.gov

Blocking Glutamine Catabolism: The genes glsA and glsB, which encode glutaminases that break down glutamine, have been knocked out to prevent its degradation. researchgate.netnih.gov

Genomic Mutations: Random mutagenesis followed by selection has identified novel mutations that enhance L-glutamine production. For instance, specific mutations in gyrA, the gene for the DNA gyrase α subunit, were found to increase L-glutamine accumulation by altering DNA topology. nih.govasm.org

L-Alanine Biosynthesis: To increase the supply of L-alanine, a common strategy is the overexpression of a heterologous L-alanine dehydrogenase (Ald). nih.gov This enzyme catalyzes the conversion of pyruvate (B1213749) to L-alanine. acs.org

Introducing and Optimizing Dipeptide Synthesis Pathways

The central element of the engineered pathway is an enzyme that can efficiently ligate L-alanine and L-glutamine. The most successfully used enzyme is the L-amino acid α-ligase (Lal), also known as BacD, which originates from Bacillus subtilis. researchgate.netnih.govnih.gov This enzyme synthesizes dipeptides from unprotected amino acids in an ATP-dependent reaction. nih.gov Researchers have screened various BacD homologs from different bacterial species to find the most active variants for L-alanyl-L-glutamine production. researchgate.net The expression of the chosen ligase is often carefully controlled, for example, by using a stationary-phase-specific promoter, as high-level expression can hamper cell growth. nih.gov

Minimizing Product Degradation

Once synthesized, L-alanyl-L-glutamine can be degraded by intracellular peptidases or transported out of the cell. To maximize accumulation, several genes responsible for these activities are inactivated. researchgate.netnih.gov

Inactivation of Peptidases: A combinatorial disruption of multiple peptidase genes, including pepA, pepB, pepD, and pepN, has been shown to significantly reduce the degradation of the dipeptide. researchgate.netnih.govnih.gov

Blocking Dipeptide Transport: The dipeptide transport system, encoded by the dpp operon, is also a target for inactivation. Knocking out this system prevents the re-uptake and subsequent degradation of the extracellularly accumulated product. researchgate.netnih.govnih.gov

By combining these strategies, researchers have successfully developed engineered E. coli strains capable of producing significant quantities of L-alanyl-L-glutamine. In one study, a final engineered strain, utilizing glutamic acid and alanine (B10760859) as substrates, produced 71.7 mM of the dipeptide with a productivity of 3.98 mM/h. researchgate.netnih.gov Another engineered strain produced over 100 mM of L-alanyl-L-glutamine in a fed-batch cultivation process directly from glucose and ammonium (B1175870) salts. nih.gov

Alternative Host Systems: Yeast Biocatalysts

While E. coli is a common host, other microorganisms like the yeast Komagataella phaffii (formerly Pichia pastoris) are also being explored. acs.org In one such study, an α-amino acid ester acyltransferase (SsAet) was used as the biocatalyst. acs.org A key challenge was the enzyme's relatively low activity, which was attributed to N-glycosylation. By identifying and eliminating the specific N-glycosylation site on the enzyme, researchers significantly improved its activity. The optimized yeast biocatalyst achieved a maximum molar yield of approximately 80%. acs.org This approach highlights the potential of using safe and efficient yeast systems for the clean and sustainable production of L-alanyl-L-glutamine. acs.org

Summary of Engineered Strains and Production Titers

The following table summarizes the key metabolic engineering strategies and the resulting production improvements for L-alanyl-L-glutamine (Ala-Gln).

Host OrganismKey Enzyme(s)Genetic ModificationsSubstratesProduct Titer/YieldReference
Escherichia coliL-amino acid α-ligase (Lal/BacD), L-alanine dehydrogenase (Ald)Inactivation of peptidases (pepA, pepB, pepD, pepN) and dipeptide transporter (dpp); Deregulation of glutamine biosynthesis (glnE, glnB); Overexpression of lal and ald.Glucose, Ammonium Salts>100 mM nih.gov
Escherichia coliL-amino acid α-ligase (BacD), Glutamine synthetase (GlnA)Inactivation of peptidases (pepA, pepB, pepD, pepN), dipeptide transporter (dpp), glutamine degradation (glsA, glsB), and glutamine synthesis regulators (glnE, glnB); Overexpression of BacD and GlnA.Glutamic Acid, Alanine71.7 mM researchgate.netnih.gov
Komagataella phaffiiα-amino acid ester acyltransferase (SsAet)Removal of N-glycosylation site on SsAet enzyme.AlaOMe, Gln~80% molar yield acs.org

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing Z-L-alanyl-L-glutamine, and how do they differ in efficiency?

  • Answer : Two main methods are employed:

  • Enzymatic synthesis : Papain catalyzes the reaction between Z-L-Ala-OMe (acyl donor) and L-glutamine (nucleophile) under optimized conditions (35°C, pH 9.5, donor/nucleophile ratio 1:10), achieving a 35.5% yield. Kinetic modeling aligns with Michaelis-Menten parameters (Kmapp=1.71K_{mapp} = 1.71 mol/L, rmaxapp=6.09r_{maxapp} = 6.09 mmol/L·min) .
  • Chemical synthesis : Condensation of L-glutamine with 2-D chloropropionyl chloride, followed by ammoniation. This method requires rigorous purification to remove byproducts .
    • Key considerations : Enzymatic synthesis avoids racemization but requires pH and temperature control; chemical synthesis demands high-purity substrates.

Q. How can researchers verify the purity and stability of this compound in cell culture applications?

  • Answer :

  • Purity analysis : Use HPLC (≥95% purity) and validate via specific rotation ([α]20D=+9.0°[α]_{20}^D = +9.0° to +11.0°) and endotoxin levels (≤12.0 E.U./g) .
  • Stability testing : Monitor decomposition under varying temperatures (e.g., 206.9°C melting point) and pH. The dipeptide form enhances stability compared to free glutamine, as it resists hydrolysis during autoclaving .
    • Storage : Store at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation .

Q. What analytical techniques are recommended for characterizing this compound in complex biological matrices?

  • Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) for quantification.
  • Mass spectrometry : LC-MS/MS using transitions specific to the dipeptide (m/zm/z 217.22 for molecular ion) to distinguish it from endogenous glutamine .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm stereochemical integrity (e.g., absence of D-amino acid contamination) .

Advanced Research Questions

Q. How should researchers design clinical trials to evaluate this compound’s impact on critical care outcomes?

  • Answer :

  • Study parameters :
  • Population : Critically ill patients with APACHE II scores >12 requiring parenteral nutrition (PN) for ≥5 days .
  • Intervention : Compare isonitrogenous PN with/without 0.3–0.5 g/kg/day dipeptide. Monitor nosocomial infections (e.g., pneumonia, urinary tract infections) and insulin sensitivity .
  • Endpoints : 6-month survival, glycemic control (plasma glucose <140 mg/dL), and Sequential Organ Failure Assessment (SOFA) scores .
  • Methodological rigor : Double-blind randomization, standardized insulin protocols, and multivariate analysis to control for confounding variables (e.g., sepsis severity) .

Q. How can conflicting data on this compound’s clinical efficacy be resolved?

  • Answer : Discrepancies arise from:

  • Dosage variations : Studies using 0.3 g/kg/day reported improved 6-month survival (66.7% vs. 40% controls), while lower doses showed marginal effects .
  • Patient heterogeneity : Subgroup analyses (e.g., sepsis vs. trauma) reveal differential responses. Stratify cohorts by baseline glutamine levels and APACHE II scores .
  • Trial duration : Benefits are pronounced in trials ≥9 days, aligning with glutamine’s role in cumulative metabolic support .

Q. What metabolic engineering strategies enhance microbial production of this compound?

  • Answer :

  • Enzyme engineering : Overexpress L-amino acid α-ligase (Lal) in E. coli to catalyze ATP-dependent dipeptide synthesis. Co-express L-alanine dehydrogenase (Ald) to boost substrate availability .
  • Pathway optimization : Deregulate glutamine biosynthesis (e.g., delete glnE and glnB) and disrupt dipeptide degradation genes (dpp, pepA-D/N) to increase extracellular yield (>100 mM in fed-batch cultures) .
  • Growth phase control : Use stationary-phase promoters (e.g., uspA, rpoH) to express Lal, mitigating growth inhibition .

Q. How does this compound influence redox balance in cancer cells under glutamine-deprived conditions?

  • Answer :

  • Mechanism : The dipeptide serves as an anaplerotic substrate, replenishing TCA cycle intermediates (e.g., α-ketoglutarate) and maintaining NADPH/GSH ratios, which are critical for mitigating oxidative stress .
  • Experimental validation : Use siRNA knockdown of glutaminase (GLS1) in cancer cell lines and measure ROS levels via fluorescent probes (e.g., DCFH-DA) .

Methodological Notes

  • Contradictory evidence : Clinical studies highlight the importance of dosage and trial duration; always cross-reference with glutamine plasma levels.
  • Data interpretation : Distinguish between direct dipeptide effects and secondary metabolic outcomes (e.g., insulin sensitivity vs. glutamine bioavailability) using isotopically labeled tracers (e.g., 15^{15}N-glutamine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.